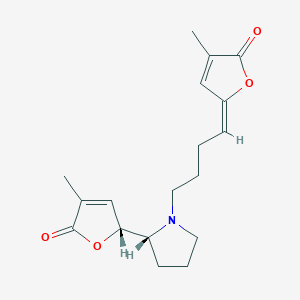
Pandamarilactonine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pandamarilactonine A is an alkaloid isolated from the genus Pandanus, which belongs to the family Pandanaceae. The genus comprises about 700 species, many of which are used in traditional folk medicine for treating various ailments such as leprosy, rheumatism, epilepsy, toothache, and sore throat . This compound features a characteristic pyrrolidinyl butenolide/γ-lactone core structure .
Métodos De Preparación
The synthesis of Pandamarilactonine A is challenging due to the configurational instability of the pyrrolidin-2-yl butenolide moiety . A concise three-pot protecting-group-free total synthesis of (−)-Pandamarilactonine A has been reported, involving an unexpected syn-diastereoselective asymmetric vinylogous Mannich reaction between 3-methyl-2-(tert-butyldimethylsilyloxy)furan and Ellman (RS)-N-tert-butanesulfinimine . This reaction is followed by desulfinylation and cyclization steps .
Análisis De Reacciones Químicas
Pandamarilactonine A undergoes various chemical reactions, including:
Oxidation: The oxidation of furan substrates with singlet oxygen is a key step in the synthesis of this compound.
Cyclization: Spiro-N,O-acetalization and elimination reactions are involved in generating the natural product.
Substitution: The vinylogous Mannich reaction is a substitution reaction that plays a crucial role in the synthesis.
Common reagents used in these reactions include tert-butyldimethylsilyloxyfuran, Ellman (RS)-N-tert-butanesulfinimine, and singlet oxygen . The major products formed from these reactions are this compound and its analogs .
Aplicaciones Científicas De Investigación
Pandamarilactonine A has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Pandamarilactonine A involves its interaction with molecular targets and pathways related to its pyrrolidinyl butenolide/γ-lactone core structure . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with various biological molecules .
Comparación Con Compuestos Similares
Pandamarilactonine A is compared with other similar compounds, such as:
Pandamarilactonine B, C, D: These compounds share the pyrrolidinyl butenolide/γ-lactone core structure but differ in their stereochemistry and substituents.
Northis compound, B: These compounds are structurally similar but lack certain functional groups present in this compound.
Dubiusamine B: This compound is partially or fully saturated compared to this compound.
The uniqueness of this compound lies in its specific stereochemistry and the challenges associated with its synthesis .
Propiedades
Fórmula molecular |
C18H23NO4 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
(5E)-3-methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one |
InChI |
InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6+/t15-,16-/m1/s1 |
Clave InChI |
HSICZNIIIPFAAO-KOBNLHKSSA-N |
SMILES isomérico |
CC1=C[C@@H](OC1=O)[C@H]2CCCN2CCC/C=C/3\C=C(C(=O)O3)C |
SMILES canónico |
CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


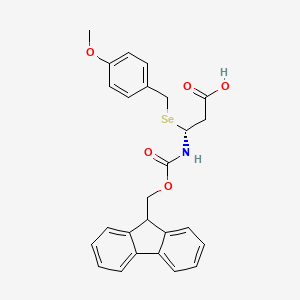
![(1S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B14801136.png)
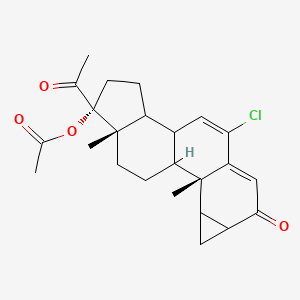
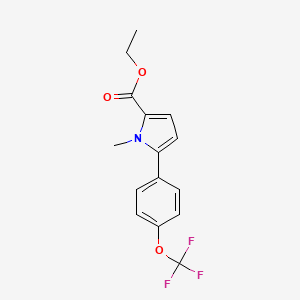
![4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B14801159.png)
![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B14801163.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide](/img/structure/B14801170.png)
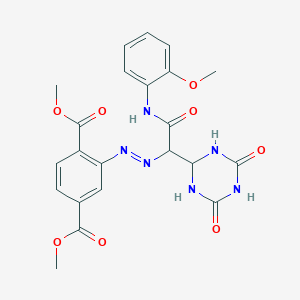
![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801179.png)
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylic acid, 4'-methyl-, 1,1-dimethylethyl ester, (1S,2S,4R)-](/img/structure/B14801182.png)
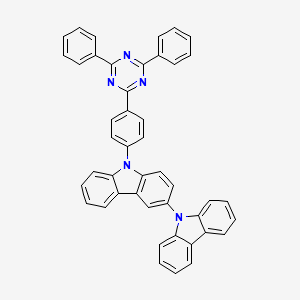
![(9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH](/img/structure/B14801195.png)
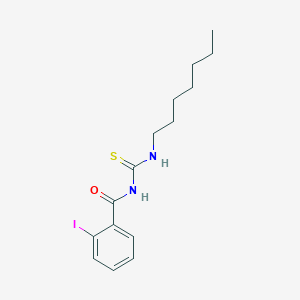
![[4-(1-aminoethyl)phenyl]methanol;hydrochloride](/img/structure/B14801219.png)
